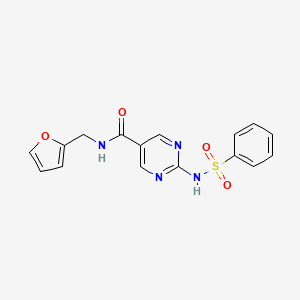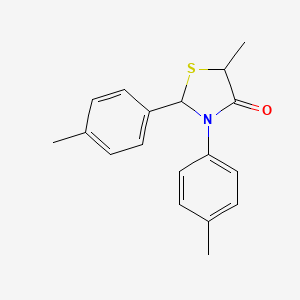![molecular formula C26H29N7O2S B4968169 2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B4968169.png)
2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines purine, phenylpiperazine, and phenoxyethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable phenoxyethyl halide reacts with the purine core.
Attachment of the Phenylpiperazine Group: The phenylpiperazine group can be attached via a nucleophilic substitution reaction, where the piperazine ring reacts with an appropriate electrophile on the purine core.
Final Assembly: The final compound is obtained by coupling the intermediate products through thiol-ene reactions or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the purine or phenylpiperazine rings are replaced by other groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways.
Receptor Interaction: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting replication and transcription processes.
Comparison with Similar Compounds
2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
2-({6-AMINO-9-[2-(4-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE: Differing by the position of the methyl group on the phenoxyethyl moiety.
2-({6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL}SULFANYL)ETHANOL: Lacking the phenylpiperazine group.
6-AMINO-9-[2-(2-METHYLPHENOXY)ETHYL]-9H-PURIN-8-YL HYDROSULFIDE: Differing by the presence of a hydrosulfide group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[6-amino-9-[2-(2-methylphenoxy)ethyl]purin-8-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N7O2S/c1-19-7-5-6-10-21(19)35-16-15-33-25-23(24(27)28-18-29-25)30-26(33)36-17-22(34)32-13-11-31(12-14-32)20-8-3-2-4-9-20/h2-10,18H,11-17H2,1H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMPZARNGCLORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=NC=NC(=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4968091.png)
![N-(4-BROMO-2-FLUOROPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B4968106.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968113.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-isopropyl-2-pyridinamine](/img/structure/B4968134.png)
![2-(4-Bromo-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B4968142.png)

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B4968155.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-furamide](/img/structure/B4968163.png)
![methyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4968171.png)
![(4-Bromophenyl)-[4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazin-1-yl]methanone](/img/structure/B4968179.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968203.png)

![(5E)-1-(2,4-dichlorophenyl)-5-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4968216.png)
